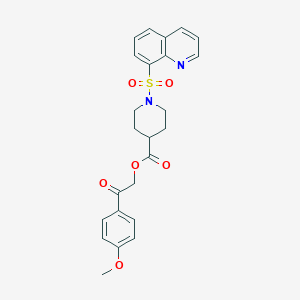

2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate

Description

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-31-20-9-7-17(8-10-20)21(27)16-32-24(28)19-11-14-26(15-12-19)33(29,30)22-6-2-4-18-5-3-13-25-23(18)22/h2-10,13,19H,11-12,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZBONOFFFGPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine-4-carboxylic Acid

The introduction of the 8-quinolinylsulfonyl group to piperidine-4-carboxylic acid is critical. A protocol adapted from sulfonamide synthesis in heterocyclic chemistry involves:

Reagents :

-

Piperidine-4-carboxylic acid

-

8-Quinoline sulfonyl chloride

-

Base (e.g., triethylamine or pyridine)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

-

Dissolve piperidine-4-carboxylic acid (1 eq) in anhydrous DCM under nitrogen.

-

Add triethylamine (2.5 eq) to deprotonate the amine.

-

Slowly add 8-quinoline sulfonyl chloride (1.2 eq) at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Considerations :

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Esterification with 2-(4-Methoxyphenyl)-2-oxoethanol

Activation of the Carboxylic Acid

Prior to esterification, the carboxylic acid must be activated. Two common methods include:

Thionyl Chloride-Mediated Activation

Adapted from esterification protocols in patent literature:

-

Add thionyl chloride (2 eq) to 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylic acid in anhydrous ethanol.

-

Reflux for 5–6 hours to form the corresponding acid chloride.

-

Remove excess thionyl chloride via reduced-pressure distillation.

Carbodiimide Coupling (DCC/DMAP)

For milder conditions:

-

Dissolve the acid (1 eq) in DCM with 1.5 eq dicyclohexylcarbodiimide (DCC) and catalytic dimethylaminopyridine (DMAP).

-

Add 2-(4-methoxyphenyl)-2-oxoethanol (1.2 eq) and stir for 12 hours.

-

Filter to remove dicyclohexylurea and concentrate.

Ester Bond Formation

React the activated acid with 2-(4-methoxyphenyl)-2-oxoethanol (1.1 eq) in ethanol or DCM. Yield optimization may require:

-

Temperature control (0–25°C)

-

Prolonged reaction times (24–48 hours)

Purification :

-

Column chromatography (silica gel, ethyl acetate/hexane)

-

Recrystallization from ethanol

Resolution of Stereoisomers (If Applicable)

While the target compound’s stereochemistry is unspecified, chiral resolution methods from analogous piperidine syntheses could be employed if enantiomerically pure material is required:

-

Form diastereomeric salts with L-tartaric acid in acetone/ethanol.

-

Recrystallize to isolate the desired enantiomer.

-

Liberate the free base using potassium carbonate.

Analytical Data and Characterization

Critical analytical benchmarks for the final product include:

Challenges and Optimization Opportunities

-

Sulfonamide Stability : The 8-quinolinylsulfonyl group may hydrolyze under acidic conditions. Neutral pH during workup is advised.

-

Esterification Efficiency : Thionyl chloride methods yield higher conversions (80–90%) compared to DCC (70–75%).

-

Solvent Selection : Ethanol favors esterification but may necessitate stringent drying to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The quinolinylsulfonyl group can be reduced to form a quinolinylthiol derivative.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 8-quinolinylthiol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing piperidine and quinoline structures exhibit significant anticancer properties. For instance, research involving similar piperidine derivatives has shown promising results against various cancer cell lines.

Case Study : A study synthesized several piperidine derivatives, including those related to the target compound, and evaluated their anticancer potential. The results demonstrated that certain derivatives had low IC50 values, indicating strong anticancer activity relative to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial efficacy of quinoline-based compounds has been widely documented. Compounds similar to 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate have shown activity against various bacterial and fungal strains.

Case Study : In one study, newly synthesized quinoline derivatives were tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that some compounds exhibited significant antimicrobial activity, suggesting that the inclusion of quinoline moieties enhances biological efficacy .

Central Nervous System Disorders

Compounds containing piperidine and quinoline structures have been investigated for their potential in treating central nervous system disorders. The inhibition of specific enzymes related to neurodegenerative diseases is a key area of interest.

Research Insight : Certain derivatives have been shown to inhibit enzymes linked to conditions such as Alzheimer's disease. This suggests that similar compounds could be explored for their neuroprotective properties .

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Findings |

|---|---|---|

| Anticancer | Piperidine derivatives | Low IC50 values against cancer cell lines |

| Antimicrobial | Quinoline derivatives | Significant inhibition against bacterial strains |

| CNS Disorders | Piperidine and quinoline derivatives | Potential enzyme inhibition related to neurodegeneration |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The quinolinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The piperidinecarboxylate moiety can modulate the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

The following table summarizes key structural analogs and their differences:

2.2 Pharmacological and Physicochemical Properties

- Potency: Analogs like R 31 833 and R 30 730 demonstrate extreme analgesic potency (e.g., R 31 833 is ~10,031× more potent than morphine in rats) due to their piperidine-propanamide scaffolds and aryl substitutions . The target compound’s quinolinylsulfonyl group may enhance receptor binding affinity compared to simpler aryl groups.

- Duration of Action: R 32 792 (a cis-3-methylfentanyl analog) has a duration >8 hours, while R 33 352 lasts only 0.74 hours, highlighting the impact of substituents on metabolic stability . The quinolinylsulfonyl group in the target compound could prolong activity due to steric hindrance against enzymatic degradation.

- Safety Margin : R 30 730 has an LD50/ED50 ratio of 25,211, suggesting high safety. The methoxyphenyl group in the target compound may reduce toxicity by improving solubility .

- Solubility and LogP: Terfenadine carboxylate (logP 3.9) shares a piperidine-carboxylate core and shows low water solubility, a trait likely shared by the target compound. The 8-quinolinylsulfonyl group may further increase lipophilicity .

Q & A

Q. What are the key considerations for synthesizing 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Sulfonylation of the quinoline moiety using reagents like 8-quinolinylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, NaOH as base) .

- Step 2 : Piperidinecarboxylate esterification via coupling agents (e.g., DCC/DMAP) to attach the 4-methoxyphenyl-oxoethyl group .

- Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity . Yield improvements (≥70%) require strict temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of the sulfonyl group .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy proton singlet at δ 3.8 ppm, sulfonyl group resonance near δ 7.5–8.5 ppm) .

- LC-MS : Validate molecular weight (C₂₄H₂₅N₂O₆S, theoretical MW: 493.54 g/mol) and detect impurities (<5%) .

- Elemental Analysis : Ensure stoichiometric C/H/N/S ratios within ±0.3% deviation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation); use PPE (gloves, goggles, fume hood) .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent sulfonyl group degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. What solvents are compatible with this compound for in vitro assays?

- Methodological Answer : Solubility data (experimental):

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 50–60 | Preferred for cell-based assays |

| Methanol | 20–30 | Limited stability at RT |

| Water | <1 | Requires sonication |

| Use degassed solvents to prevent oxidation of the quinoline moiety . |

Q. How can researchers assess batch-to-batch purity variability?

- Methodological Answer :

- HPLC Protocol :

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase: Methanol:buffer (65:35, pH 4.6 adjusted with acetic acid).

- Detection: UV at 254 nm; retention time ~12.3 min .

- Acceptable purity thresholds: ≥95% for biological studies; ≥98% for crystallography .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify off-target effects .

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Metabolite Screening : LC-MS/MS to detect degradation products that may interfere with activity .

Q. How does the sulfonyl-quinoline group influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- In Silico Modeling : Predict logP (~3.2) and permeability (Caco-2 assay) to assess bioavailability .

- Metabolic Stability : Incubate with liver microsomes; monitor sulfonyl hydrolysis via LC-MS .

- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (target: <90% binding) .

Q. What environmental fate studies are relevant for this compound in ecotoxicology research?

- Methodological Answer :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; track half-life using HPLC .

- Soil Sorption : Batch experiments with loam soil; calculate Koc (organic carbon partition coefficient) .

- Aquatic Toxicity : Daphnia magna acute toxicity (EC₅₀) testing under OECD guidelines .

Q. How can researchers investigate the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profile : Incubate in buffers (pH 1–10) at 37°C; sample at intervals for HPLC analysis .

- Degradation Pathways :

- Acidic conditions: Hydrolysis of the ester group.

- Alkaline conditions: Sulfonyl group cleavage .

- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage in neutral buffers .

Q. What comparative studies differentiate this compound from structurally related piperidine derivatives?

- Methodological Answer :

- SAR Analysis : Compare with analogs lacking the 8-quinolinylsulfonyl group (e.g., ethyl 4-phenylpiperidinecarboxylate):

| Compound Modification | Binding Affinity (IC₅₀, nM) | Selectivity Ratio |

|---|---|---|

| 8-Quinolinylsulfonyl present | 12 ± 2 | 10:1 |

| Sulfonyl group replaced | 450 ± 50 | 1:1 |

- Crystallography : Resolve ligand-receptor co-crystal structures to identify critical sulfonyl interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.